N-(2-Bromophenyl)hydrazinecarbothioamide
Overview
Description
N-(2-Bromophenyl)hydrazinecarbothioamide: is a chemical compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
N-(2-Bromophenyl)hydrazinecarbothioamide, also known as 4-(o-Bromophenyl)thiosemicarbazide, primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to reduced tumor survival .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is a key biochemical pathway affected by this compound . The inhibition of this pathway leads to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest . These effects contribute to the compound’s anticancer activity.
Result of Action
The compound’s action results in significant molecular and cellular effects. It inhibits tumor survival, induces apoptosis, and causes cell cycle arrest in cancer cell lines . These effects highlight the compound’s potential as an anticancer agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compoundCare should be taken to avoid release to the environment .
Biochemical Analysis
Biochemical Properties
N-(2-Bromophenyl)hydrazinecarbothioamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as PI3K, AKT1, and mTOR, which are key players in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and survival.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been demonstrated to influence cell function by targeting the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, this compound can induce apoptosis, cause cell cycle arrest, and reduce tumor survival in cancer cells. Additionally, it has been shown to have antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes like PI3K, AKT1, and mTOR, leading to their inhibition . This inhibition disrupts the downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis. Molecular docking simulations have supported these findings by revealing favorable binding profiles and interactions within the active sites of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and efficacy. Studies have shown that the compound can be effectively transported to target tissues, where it exerts its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)hydrazinecarbothioamide typically involves the reaction of 2-bromophenyl isothiocyanate with hydrazine hydrate in a suitable solvent such as ethanol or 2-propanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Bromophenyl isothiocyanate+Hydrazine hydrate→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-Bromophenyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- N-(3-Chlorophenyl)hydrazinecarbothioamide
- N-(4-Methylphenyl)hydrazinecarbothioamide
- N-(2,4-Dichlorophenyl)hydrazinecarbothioamide
Comparison: N-(2-Bromophenyl)hydrazinecarbothioamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its chlorinated or methylated counterparts . The bromine atom’s larger size and higher electronegativity contribute to the compound’s distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-3-(2-bromophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUROGMFYWVTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NN)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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